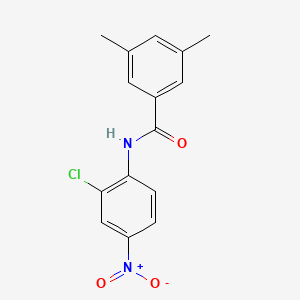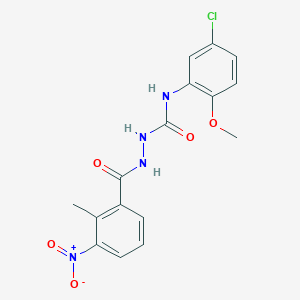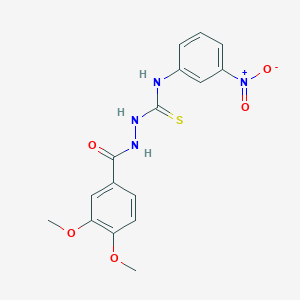
N-(2-chloro-4-nitrophenyl)-3,5-dimethylbenzamide
Overview
Description
N-(2-chloro-4-nitrophenyl)-3,5-dimethylbenzamide, also known as CNB or 4-CN-B, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and is characterized by its yellow crystalline appearance. In
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-3,5-dimethylbenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules and disrupting the mitotic spindle. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has also been shown to exhibit anti-inflammatory and analgesic effects. This compound inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduces pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-chloro-4-nitrophenyl)-3,5-dimethylbenzamide in lab experiments is its high potency and selectivity towards cancer cells. This compound exhibits minimal toxicity towards normal cells, making it an attractive candidate for the development of anticancer agents. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research and development of N-(2-chloro-4-nitrophenyl)-3,5-dimethylbenzamide. One of the most promising areas is the optimization of its anticancer activity through structural modifications and the development of prodrugs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to explore the anti-inflammatory and analgesic effects of this compound and its potential applications in the treatment of chronic pain and inflammatory diseases. Finally, the use of this compound as a tool compound for studying tubulin polymerization and microtubule dynamics in cells could lead to a better understanding of the mechanisms underlying cell division and cancer progression.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-3,5-dimethylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of this compound is in the development of novel anticancer agents. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-5-10(2)7-11(6-9)15(19)17-14-4-3-12(18(20)21)8-13(14)16/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIBZKHJTIPNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120288.png)
![N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4120298.png)
![3-chloro-4-{[1-(2-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4120309.png)



![methyl 4-ethyl-5-methyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120339.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4120346.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4120352.png)
![ethyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4120360.png)

![N-[1-(1-adamantyl)butyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4120371.png)
![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4120374.png)
![N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4120379.png)